molecular formula C10H12N2O3 B1393494 2-(2-Aziridin-1-ylethoxy)nicotinic acid CAS No. 1215808-28-8

2-(2-Aziridin-1-ylethoxy)nicotinic acid

Cat. No.: B1393494
CAS No.: 1215808-28-8
M. Wt: 208.21 g/mol
InChI Key: PUKLPLYXUPRASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(2-Aziridin-1-ylethoxy)nicotinic acid involves several steps. One common method includes the reaction of nicotinic acid with 2-(2-chloroethoxy)aziridine under specific conditions. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(2-Aziridin-1-ylethoxy)nicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Aziridin-1-ylethoxy)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aziridin-1-ylethoxy)nicotinic acid involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular pathways .

Comparison with Similar Compounds

2-(2-Aziridin-1-ylethoxy)nicotinic acid can be compared with other similar compounds such as:

    2-(2-Aziridin-1-ylethoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.

    2-(2-Aziridin-1-ylethoxy)acetic acid: Contains an acetic acid moiety.

    2-(2-Aziridin-1-ylethoxy)propionic acid: Contains a propionic acid moiety.

The uniqueness of this compound lies in its combination of the aziridine ring and nicotinic acid, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLPLYXUPRASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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